
Quinolinium-8-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium-8-trifluoroborate is a chemical compound with the molecular formula C₉H₇BF₃N and a molecular weight of 196.96 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and unique reactivity patterns . This compound is primarily used in research settings, particularly in the fields of proteomics and synthetic organic chemistry .
Preparation Methods
The synthesis of quinolinium-8-trifluoroborate typically involves the reaction of quinoline with boron trifluoride. One common method includes the use of potassium fluoride as a catalyst to facilitate the formation of the trifluoroborate group . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. Industrial production methods often involve scalable procedures that ensure high yields and purity of the final product .
Chemical Reactions Analysis
Quinolinium-8-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various acids and bases to facilitate different types of transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of quinolinium derivatives .
Scientific Research Applications
Quinolinium-8-trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolinium-8-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo hydrolysis to form reactive boronic acids, which then participate in further transformations . The molecular targets and pathways involved depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research .
Comparison with Similar Compounds
Quinolinium-8-trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Quinolizinium-based compounds: These are used in fluorescent dyes and have similar stability but different reactivity patterns.
Other organotrifluoroborates: These compounds share the trifluoroborate group but differ in their organic moieties, leading to different applications and reactivity.
Properties
IUPAC Name |
trifluoro(quinolin-1-ium-8-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBSADFMUWBU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
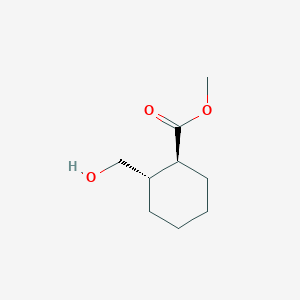
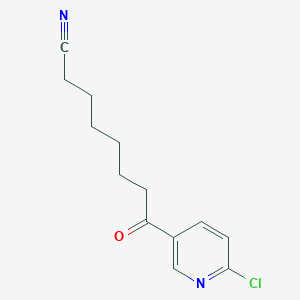
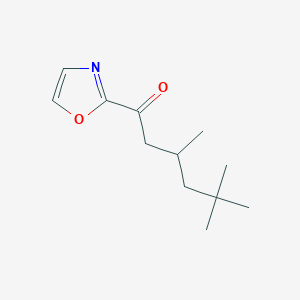

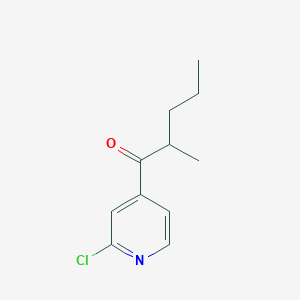
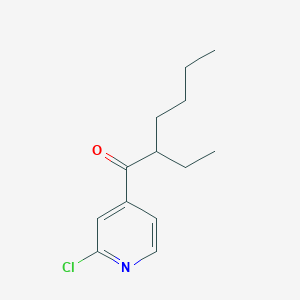
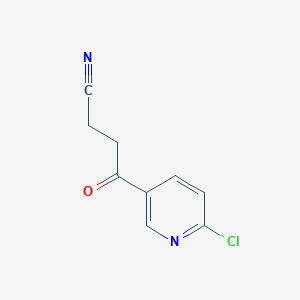


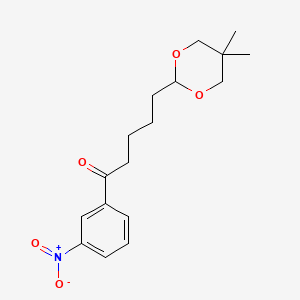
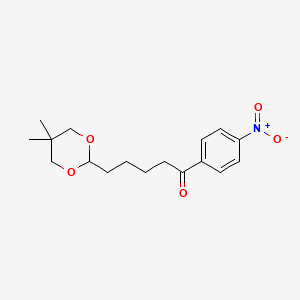

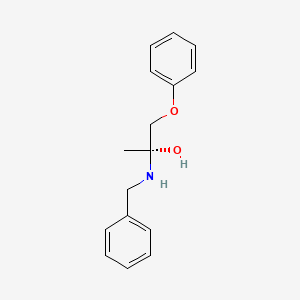
![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
